GW-Amide
Description
Properties
CAS No. |
1510-05-0 |
|---|---|
Molecular Formula |
C13H16N4O2 |
Molecular Weight |
260.29 g/mol |
IUPAC Name |
(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanamide |
InChI |
InChI=1S/C13H16N4O2/c14-6-12(18)17-11(13(15)19)5-8-7-16-10-4-2-1-3-9(8)10/h1-4,7,11,16H,5-6,14H2,(H2,15,19)(H,17,18)/t11-/m0/s1 |
InChI Key |
YZMFLZVJQTUTKK-NSHDSACASA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)N)NC(=O)CN |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N)NC(=O)CN |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)N)NC(=O)CN |
Appearance |
Solid powder |
Other CAS No. |
1510-05-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GW-Amide; GW Amide; GWAmide; Glycyl-tryptophanamide; |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
GW-Amide has been explored for its potential therapeutic effects, particularly in cancer treatment and metabolic disorders.
Anti-Cancer Activity
Recent studies have highlighted the efficacy of amide derivatives, including this compound, in targeting cancer cells. For instance, novel amide-enriched quinazolinone derivatives have shown promising cytotoxicity against various cancer cell lines (A549, MCF7, PC3, DU145) with minimal side effects. The in-silico studies associated with these compounds suggest a high oral absorption rate exceeding 85% based on ADME measurements .
Metabolic Disorder Treatment
This compound has been identified as a potential inhibitor of diacylglycerol acyl transferase (DGAT), an enzyme involved in triglyceride synthesis. Inhibition of DGAT is being researched as a strategy to combat obesity and related metabolic disorders. Studies indicate that DGAT inhibitors could promote energy consumption and improve insulin sensitivity .
Material Science Applications
In materials science, this compound plays a role in enhancing the properties of polymers and other materials.
Synthesis of Amides
The synthesis of amides from acid chlorides and amines has been optimized using this compound as a solvent. This process demonstrated significant improvements in molar efficiency compared to traditional methods, with yields reaching up to 91% when utilizing optimized protocols . The use of this compound also facilitates the formation of stable amides under mild conditions.
Analytical Techniques
This compound has applications in advanced imaging techniques that enhance diagnostic capabilities.
Amide Proton Transfer Imaging
Amide proton transfer-weighted imaging (APTWI) is a molecular magnetic resonance imaging technique that utilizes the properties of amides to differentiate between tumor grades in gliomas. APTWI can quantitatively visualize endogenous proteins and peptides, providing insights into tumor proliferation and response to therapy . This method has shown promise in correlating with glioma grades effectively.
Case Studies
Comparison with Similar Compounds
Presynaptic Effects
Both this compound and APthis compound suppress IPSPs in F1 neurons without direct postsynaptic effects, indicating conserved presynaptic targeting.
Postsynaptic Effects
This compound and APthis compound exhibit nearly identical postsynaptic effects in F2 neurons, enhancing K⁺ conductance to suppress firing. In contrast, FMRFamide often excites neurons via cation channels .
Ionic Dependence
- This compound/APthis compound: Effects are K⁺-dependent. Removing external K⁺ enhances inhibition, while high K⁺ reduces it. Tetraethylammonium (TEA) and 4-aminopyridine (4-AP) partially block their effects, implicating both transient (IA) and delayed (IK) K⁺ channels .
- FMRFamide : Often Ca²⁺-dependent, with minimal K⁺ involvement.
Selectivity and Receptor Interactions
- This compound and APthis compound likely bind similar receptors due to overlapping C-terminal motifs, but APthis compound’s extended N-terminal sequence (Ala-Pro) may confer higher receptor affinity or stability .
- FMRFamide interacts with distinct receptors (e.g., FaNaCs), explaining its divergent effects .
Key Research Findings
Dose-Dependent Responses : Both this compound and APthis compound show dose-dependent inhibition in F1 neurons and hyperpolarization in F2 neurons, with EC₅₀ values in the low micromolar range .
Channel Specificity : Unlike La³⁺ or Co²⁺, which fail to block their effects, TEA and 4-AP reduce this compound/APthis compound-induced hyperpolarization by ~50%, confirming K⁺ channel targeting .
Evolutionary Conservation : The C-terminal amidation motif (Trp-NH₂) is conserved across molluskan neuropeptides, suggesting a universal role in neuromodulation .
Preparation Methods
Carboxylic Acid Activation and Ammonium Salt Dehydration
Traditional methods for amide synthesis often begin with carboxylic acid activation. For example, GW-Amide can be prepared by converting a carboxylic acid precursor into an ammonium salt through reaction with ammonium carbonate. Heating the ammonium salt under reflux conditions induces dehydration, yielding the target amide. This method requires excess carboxylic acid to suppress dissociation of the ammonium salt into volatile ammonia and acid, as described by Le Chatelier’s principle. A typical protocol involves:
- Slow addition of ammonium carbonate to concentrated carboxylic acid.
- Refluxing at 170°C for 30 minutes to facilitate dehydration.
- Distillation to remove byproducts such as water and unreacted acid.
While effective, this approach suffers from high energy demands and limited functional group tolerance, making it less suitable for complex this compound derivatives.
Acyl Chloride-Amine Coupling
Acyl chlorides react rapidly with amines to form amides, offering a straightforward route to this compound. For instance, ethanoyl chloride reacts with ammonia to produce ethanamide in near-quantitative yields. The general mechanism involves nucleophilic attack by the amine on the electrophilic carbonyl carbon, followed by chloride elimination. Key considerations include:
- Use of anhydrous conditions to prevent hydrolysis of the acyl chloride.
- Slow addition of acyl chloride to a cooled amine solution to mitigate exothermic side reactions.
- Neutralization of generated HCl with bases such as NaOH or pyridine.
This method is highly efficient but requires handling corrosive reagents, limiting its industrial scalability.
Catalytic and Photoredox-Mediated Approaches
Visible-Light-Driven Amidation
Recent advances in photoredox catalysis enable this compound synthesis under mild conditions. Ruthenium-based catalysts, such as [Ru(phen)₃]²⁺, facilitate decarboxylative coupling between α-keto acids and amines via radical intermediates. The mechanism proceeds as follows:
- Photoexcitation of [Ru(phen)₃]²⁺ generates a metal-to-ligand charge transfer (MLCT) state.
- Electron transfer from the MLCT complex to an α-keto acid produces a carboxyl radical, which decarboxylates to an acyl radical.
- The acyl radical couples with an amine, followed by oxidation to yield this compound.
This method achieves 70–90% yields for aromatic amines and tolerates oxygen-sensitive functional groups, making it ideal for pharmaceutical applications.
Copper-Catalyzed Dealkylative Amidation
Copper catalysts, such as Cu-N-TiO₂, enable oxidative amidation of tertiary amines with carboxylic acids. For this compound synthesis, this approach involves:
- Activation of the amine via hydrogen abstraction by a tert-butoxy radical.
- Formation of a ketyl radical anion, which reduces Cu(III) to Cu(I).
- Reductive elimination to generate the amide bond.
Reactions proceed in PEG 3350, a green solvent, achieving 50–85% yields while minimizing waste.
Green Chemistry and Solvent-Free Methods
Polyethylene Glycol (PEG)-Mediated Synthesis
PEG 3350 serves as both solvent and catalyst in this compound synthesis, enhancing reaction efficiency and sustainability. A representative protocol involves:
- Melting PEG 3350 with methyl 2-(3-methyl-2-selenoxo-2,3-dihydro-1H-imidazol-1-yl)acetate at 100°C.
- Adding the amine reactant and stirring for 24 hours.
- Purification via column chromatography to isolate this compound in 50–85% yields.
This method eliminates volatile organic solvents and reduces energy consumption, aligning with green chemistry principles.
Boron-Based Catalytic Systems
Boron catalysts, such as B(OCH₂CF₃)₃, enable direct amidation of carboxylic acids and amines in acetonitrile. Key advantages include:
- Mild conditions (80–100°C).
- Compatibility with primary and secondary amines.
- Simplified workup using ion-exchange resins.
Yields range from 65% to 95%, depending on the steric and electronic properties of the reactants.
Mechanistic Insights and Selectivity Considerations
Radical vs. Ionic Pathways
Photoredox methods favor radical intermediates, enabling C–H functionalization and tolerance of protic solvents. In contrast, classical acyl chloride routes follow ionic mechanisms, requiring strict anhydrous conditions. The choice of pathway impacts this compound’s stereochemistry and functional group compatibility.
Solvent Effects on Reaction Efficiency
Polar aprotic solvents (e.g., MeCN) stabilize ionic intermediates in catalytic amidation, while PEG enhances radical stability through viscosity-mediated cage effects. Solvent selection critically influences reaction rates and yields.
Comparative Analysis of this compound Synthesis Methods
| Method | Catalyst/Solvent | Yield (%) | Conditions | Advantages |
|---|---|---|---|---|
| Classical Acyl Chloride | None | 85–95 | Anhydrous, 0–5°C | High yields, rapid kinetics |
| Photoredox Catalysis | [Ru(phen)₃]²⁺ | 70–90 | Visible light, RT | Functional group tolerance |
| PEG-Mediated | PEG 3350 | 50–85 | 100°C, solvent-free | Green chemistry, low waste |
| Boron Catalysis | B(OCH₂CF₃)₃ | 65–95 | 80–100°C, MeCN | Broad substrate scope |
Q & A
Q. What are the established synthesis protocols for GW-Amide, and how can researchers ensure reproducibility?
Methodological Answer:
- Follow peer-reviewed protocols (e.g., solvent systems, reaction temperatures) with explicit documentation of stoichiometric ratios and purification steps .
- Validate synthesis via NMR, HPLC, and mass spectrometry, adhering to reproducibility criteria such as ≥95% purity thresholds .
- Include raw data (e.g., chromatograms, spectral peaks) in appendices to enable independent verification .
Q. How should this compound be characterized for structural and functional properties in preliminary studies?
Methodological Answer:
- Use a tiered approach:
Structural: X-ray crystallography or 2D NMR for atomic resolution .
Functional: In vitro binding assays (e.g., fluorescence polarization) to assess receptor affinity .
Q. What statistical frameworks are recommended for analyzing dose-response data in this compound bioactivity studies?
Methodological Answer:
- Apply non-linear regression models (e.g., sigmoidal dose-response curves) to calculate EC50/IC50 values .
- Use ANOVA or mixed-effects models to account for inter-experimental variability .
- Report confidence intervals and effect sizes to quantify uncertainty .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported mechanism of action across studies?
Methodological Answer:
- Conduct a systematic review (PRISMA guidelines) to identify methodological disparities (e.g., cell lines, assay conditions) .
- Perform in silico pathway analysis (e.g., STRING database) to contextualize conflicting findings within broader signaling networks .
- Design orthogonal assays (e.g., SPR vs. ITC) to test hypotheses iteratively .
Q. What strategies optimize this compound’s stability and bioavailability in preclinical models?
Methodological Answer:
- Employ Design of Experiments (DoE) to test variables (e.g., pH, excipients) .
- Use pharmacokinetic modeling (e.g., non-compartmental analysis) to refine dosing regimens .
- Validate stability via accelerated aging studies (ICH Q1A guidelines) and bioavailability via LC-MS/MS in plasma .
Q. How can multi-omics data (transcriptomics, proteomics) be integrated to elucidate this compound’s polypharmacology?
Methodological Answer:
- Apply weighted gene co-expression network analysis (WGCNA) to identify hub genes/proteins .
- Use machine learning (e.g., Random Forest) to prioritize targets with high feature importance scores .
- Validate predictions via CRISPR/Cas9 knockouts or siRNA silencing in relevant disease models .
Data Presentation and Validation
Key Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
